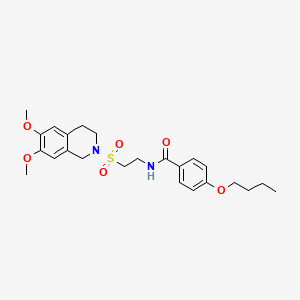
4-butoxy-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-butoxy-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H32N2O6S and its molecular weight is 476.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-butoxy-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is a novel benzamide derivative that has garnered interest for its potential biological activities, particularly in the realm of oncology and neuropharmacology. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₄S
- Molecular Weight : 367.45 g/mol
This compound features a sulfonamide group linked to a benzamide moiety and a dimethoxy-substituted tetrahydroisoquinoline structure, which is significant for its biological interactions.
Research indicates that compounds similar to This compound may exert their effects through multiple pathways:
- Inhibition of Kinases : Benzamide derivatives have been shown to inhibit various kinases involved in cancer progression. For instance, studies have indicated that certain benzamide compounds can effectively inhibit RET kinase activity, leading to reduced proliferation of cancer cells .
- Modulation of Neurotransmitter Systems : The isoquinoline structure may interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways. This interaction is crucial for developing treatments for neurodegenerative diseases and mood disorders.
- Antitumor Activity : The compound has shown promise in preclinical studies as an anti-cancer agent. It appears to induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell cycle arrest .
Biological Activity Data
The biological activity of This compound has been evaluated in various assays:
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on RET Kinase Inhibition :
- Neuroprotective Effects Observed in Animal Models :
- Clinical Trials for Cancer Treatment :
Properties
IUPAC Name |
4-butoxy-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O6S/c1-4-5-13-32-21-8-6-18(7-9-21)24(27)25-11-14-33(28,29)26-12-10-19-15-22(30-2)23(31-3)16-20(19)17-26/h6-9,15-16H,4-5,10-14,17H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVBXRCZMMPDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














